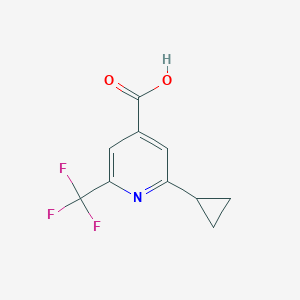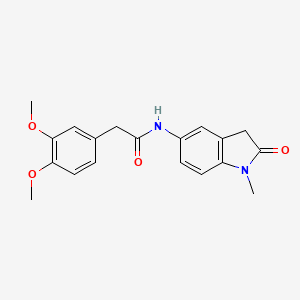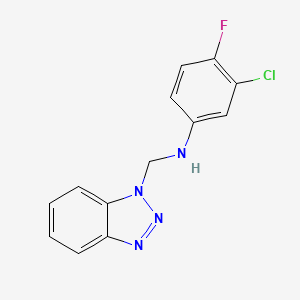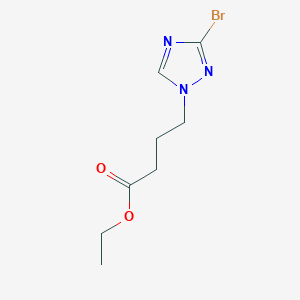
N-(4-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the 1,8-naphthyridine class, which has been the focus of various studies due to its biological activities. Research has shown that derivatives of 1,8-naphthyridine possess a range of pharmacological properties, including cytotoxic, antibacterial, and anti-inflammatory activities, as well as affinity towards cannabinoid receptors .
Synthesis Analysis
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has been explored, with a broad range of 2-substituents being incorporated. These derivatives have shown potent cytotoxicity against certain cancer cell lines, with some compounds demonstrating significant in vivo efficacy against tumors in mice . Similarly, the synthesis of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives has been guided by docking studies, leading to compounds with high affinity for the CB2 receptor, indicating potential for development as selective agonists .
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine derivatives is crucial for their biological activity. The presence of substituents on the naphthyridine nucleus, such as fluorobenzyl and carboxycycloheptylamide, has been shown to significantly affect receptor affinity and selectivity . The nature of substituents on the amide nitrogen also plays a critical role in determining the anti-inflammatory activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 1,8-naphthyridine derivatives is influenced by the functional groups attached to the core structure. For instance, the introduction of ester, carbonitrile, and carboxamide groups has been investigated, leading to compounds with varying degrees of antibacterial activity . The transformation of these functional groups in vivo can result in active metabolites, as suggested by the pro-drug mechanism proposed for some ester derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine derivatives, such as solubility, stability, and lipophilicity, are essential for their biological function and pharmacokinetics. While the papers provided do not detail these properties explicitly, they are implicitly important for the observed biological activities and the potential therapeutic applications of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(4-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that may not have been directly studied; however, research on similar compounds provides insight into potential applications in scientific research. The compound's structure suggests it could be involved in various biological activities due to the presence of the 1,8-naphthyridine group, known for its broad range of biological properties.
1,8-Naphthyridine derivatives have been extensively studied for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These compounds have also shown potential in neurological disorders treatment, such as Alzheimer's disease, multiple sclerosis, and depression. The diverse biological activities of 1,8-naphthyridine derivatives establish them as potent scaffolds in therapeutic and medicinal research, indicating a promising area for the exploration of this compound (Madaan et al., 2015).
Furthermore, the brominated and fluorinated phenyl groups in the compound's structure could enhance its biological activity, as halogenated compounds often show increased binding affinity to biological targets. This aspect opens up potential research applications in the development of new pharmaceuticals, particularly in targeting specific diseases with high precision (Gurjar & Pal, 2018).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, compounds similar to this compound could serve as analytical standards or reagents. Brominated and fluorinated compounds are of particular interest in environmental science for their potential as persistent organic pollutants (POPs). Research into the environmental fate, detection, and quantification of such compounds is crucial for understanding and mitigating their impact on ecosystems (Zuiderveen et al., 2020).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c23-16-7-9-17(10-8-16)26-21(28)18-12-14-5-3-11-25-20(14)27(22(18)29)13-15-4-1-2-6-19(15)24/h1-12H,13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYCWSWLXIGMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)



![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)
![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)